(R)-(-)-2-tert-Butylamino-1-phenylethanol

Description

Overview of Chiral Amino Alcohols as Indispensable Synthetic Intermediates

Chiral amino alcohols are privileged structures in organic chemistry, serving as crucial intermediates in the synthesis of a wide array of valuable compounds. acs.orgnih.gov They are integral components of many natural products, pharmaceuticals, and agrochemicals. westlake.edu.cn The presence of both a basic amino group and an acidic hydroxyl group allows them to participate in a variety of chemical transformations and to coordinate with metal centers, making them excellent ligands for metal-catalyzed reactions. alfa-chemistry.comresearchgate.net

The synthesis of enantiomerically pure amino alcohols remains a challenging yet critical task in organic synthesis. acs.org Various methods have been developed to access these compounds, including the reduction of α-amino ketones, the ring-opening of epoxides and aziridines, and asymmetric transfer hydrogenation. westlake.edu.cnacs.org The development of efficient and stereoselective methods for the synthesis of chiral amino alcohols is an active area of research, driven by their broad utility. nih.gov

Stereochemical Significance of (R)-(-)-2-tert-Butylamino-1-phenylethanol in Asymmetric Catalysis

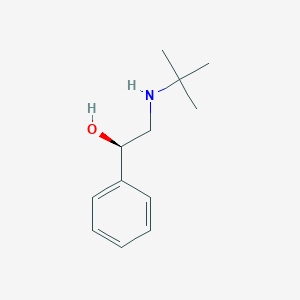

The stereochemical configuration of this compound is central to its effectiveness in asymmetric catalysis. The "(R)" designation refers to the specific three-dimensional arrangement of the substituents around the chiral center bearing the hydroxyl group. This well-defined stereochemistry is crucial for inducing chirality in the products of reactions it catalyzes.

The bulky tert-butyl group on the nitrogen atom plays a significant steric role, influencing the approach of reactants to the catalytic center. This steric hindrance helps to create a highly specific chiral environment, favoring the formation of one enantiomer over the other in the product. The combination of the phenyl ring, the hydroxyl group, and the tert-butylamino group creates a rigid and predictable coordination sphere when complexed with a metal, which is essential for high enantioselectivity. smolecule.com

This compound and its derivatives are often employed as chiral ligands in a variety of asymmetric transformations, including:

Asymmetric Hydrogenation: Catalyzing the addition of hydrogen across a double bond to create a chiral center with high enantiomeric excess.

Asymmetric Alkylation: The enantioselective addition of an alkyl group to a prochiral substrate.

Asymmetric Aldol Reactions: Controlling the stereochemical outcome of the formation of β-hydroxy carbonyl compounds.

The ability of this compound to effectively control the stereochemistry of these reactions has made it a valuable tool for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Historical Context of Chiral Phenylethanolamine Derivatives in Advanced Chemical Research

The broader class of compounds to which this compound belongs, the phenylethanolamines, has a rich history in chemical and biomedical research. wikipedia.org Simple phenylethanolamine derivatives have been studied for their cardiovascular activity. wikipedia.org The exploration of chiral versions of these molecules opened up new avenues in asymmetric synthesis.

Early methods for obtaining chiral phenylethanolamines often relied on the resolution of racemic mixtures, a process that is often inefficient. taylorfrancis.com The development of asymmetric synthesis, a field pioneered by researchers like Noyori, provided more direct and efficient routes to enantiomerically pure compounds. The use of chiral catalysts, including those derived from phenylethanolamine scaffolds, has revolutionized the way chemists approach the synthesis of chiral molecules.

The continuous development of new chiral ligands and catalysts remains a key focus in organic chemistry. The foundational work on chiral phenylethanolamine derivatives has paved the way for the design and synthesis of increasingly sophisticated and efficient catalysts for a wide range of asymmetric transformations. researchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

(1R)-2-(tert-butylamino)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-12(2,3)13-9-11(14)10-7-5-4-6-8-10/h4-8,11,13-14H,9H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVOOKOHYKJCPB-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10537231 | |

| Record name | (1R)-2-(tert-Butylamino)-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10537231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14467-51-7 | |

| Record name | (1R)-2-(tert-Butylamino)-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10537231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-tert-Butylamino-1-phenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Future Directions and Emerging Research Avenues

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For the synthesis of chiral molecules like (R)-(-)-2-tert-Butylamino-1-phenylethanol, this involves the development of routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising approach is the use of biocatalysis. Enzymes, such as alcohol dehydrogenases (ADHs), offer high enantioselectivity under mild reaction conditions. rsc.org Researchers are exploring novel ADHs with enhanced tolerance to high substrate concentrations and organic solvents, which are often limitations in industrial applications. A recently designed thermostatic bubble column reactor (TBCR) system demonstrates an environmentally friendly approach by alleviating the inhibition caused by by-products like acetone (B3395972) and allowing for continuous substrate supplementation. rsc.org This system has been successful in synthesizing various chiral alcohols at high substrate loadings. rsc.org

Another avenue is the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby reducing waste. mdpi.com For instance, metal/lipase-combo catalyzed dynamic kinetic resolution (DKR) of racemic alcohols is a practical process to obtain enantiopure esters which can then be converted to the desired chiral alcohol. mdpi.com The development of new heterogeneous metal catalysts, including those based on iron and vanadium, is contributing to making the DKR process more sustainable and expanding its substrate scope. mdpi.com

| Synthetic Strategy | Key Advantages | Representative Research |

| Biocatalysis (e.g., ADHs) | High enantioselectivity, mild reaction conditions, reduced environmental impact. | Development of novel alcohol dehydrogenases with high tolerance to 2-propanol and a thermostatic bubble column reactor (TBCR) system for efficient synthesis of chiral alcohols. rsc.org |

| Heterogeneous Catalysis | Easy catalyst separation and reuse, reduced waste, potential for continuous flow processes. | Use of metal/lipase co-catalyzed dynamic kinetic resolution (DKR) with new heterogeneous catalysts (e.g., Fe, V) for the synthesis of enantiopure esters from racemic alcohols. mdpi.com |

| Tandem Oxidation Processes | Multi-step reactions in a single vessel, avoidance of intermediate separation, reduced waste production. | A novel base-metal multifunctional nanomagnetic catalyst for the synthesis of various organic compounds starting from alcohols under solvent-free conditions. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

Predicting Enantioselectivity: ML models can be trained on existing datasets of chiral syntheses to predict the enantiomeric excess (%ee) of a reaction with a given catalyst and substrate. nih.govrsc.org This allows for the in silico screening of numerous catalysts and reaction conditions, saving significant time and resources compared to traditional experimental screening. nih.gov

Designing Novel Catalysts and Ligands: Generative AI models can design new chiral ligands with desired properties. rsc.org These models, trained on vast libraries of existing ligands, can propose novel structures that are predicted to have high catalytic activity and enantioselectivity for a specific transformation. rsc.orgchemistryworld.com

Optimizing Reaction Conditions: AI algorithms can be used to optimize reaction parameters such as temperature, pressure, solvent, and catalyst loading to maximize yield and enantioselectivity. researchgate.net This data-driven approach can identify optimal conditions that may not be intuitive to a human chemist. researchgate.net

Recent studies have demonstrated the successful application of ML in predicting the enantioselectivity of biocatalytic reactions and in the rational design of enzyme variants with improved catalytic properties. nih.gov For instance, a random forest classification model was built to predict the enantioselectivity of amidase towards new substrates, which then guided the protein engineering to achieve a 53-fold higher E-value compared to the wild-type enzyme. nih.gov

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency

The development of new and more efficient catalytic systems is at the heart of improving the synthesis of enantiopure compounds like this compound. Research in this area is focused on several key aspects:

Novel Chiral Ligands: The design and synthesis of new chiral ligands are crucial for achieving high enantioselectivity in metal-catalyzed reactions. mdpi.comresearchgate.netnih.gov Recent developments include chiral switching ligands that can produce either enantiomer of a product depending on the metal complex used. mdpi.com There is also significant interest in the development of ligands inspired by natural products, such as Cinchona alkaloids, which have shown remarkable performance in the asymmetric hydrogenation of ketones to produce chiral alcohols with extremely high enantioselectivities (96.1−99.9% ee). buchler-gmbh.com

Base-Metal Catalysis: While precious metals like rhodium, ruthenium, and palladium are widely used in asymmetric catalysis, there is a growing interest in developing catalysts based on more abundant and less expensive base metals such as iron, cobalt, and nickel. researchgate.net

Multifunctional Catalysts: Catalysts that can promote multiple reaction steps in a tandem or cascade sequence are highly desirable as they can significantly shorten synthetic routes and reduce waste. nih.gov

| Catalyst System | Focus Area | Potential Impact on Synthesis |

| Chiral Switching Ligands | Development of ligands that can produce either enantiomer of a product based on the metal center. | Increased flexibility and efficiency in asymmetric synthesis. mdpi.com |

| Cinchona Alkaloid-Based Ligands | Use of natural product-inspired ligands for high enantioselectivity in asymmetric hydrogenation. | Access to highly enantiopure secondary alcohols from a wide range of ketones. buchler-gmbh.com |

| Base-Metal Catalysts | Replacement of precious metals with more abundant and cost-effective alternatives like iron and cobalt. | More sustainable and economical large-scale synthesis. researchgate.net |

| Multifunctional Nanomagnetic Catalysts | Catalysts capable of promoting tandem oxidation processes, starting from alcohols. | Greener synthesis routes with easily recoverable and reusable catalysts. nih.gov |

Advanced Mechanistic Insights through Operando Spectroscopy and In Situ Monitoring

A deep understanding of reaction mechanisms is essential for the rational design of more efficient catalysts and processes. Operando spectroscopy, which involves the characterization of a catalyst under actual working conditions, provides invaluable real-time information about the catalytic cycle. wikipedia.orgnumberanalytics.com

Techniques such as in situ infrared (IR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy (XAS) can be used to identify reaction intermediates, determine the structure of the active catalytic species, and elucidate the kinetics of different elementary steps. numberanalytics.comacs.org For example, operando IR spectroscopy has been used to reveal the presence of specific metal-reactant complexes that are responsible for catalytic activity. numberanalytics.com

Furthermore, recent advancements have made it possible to monitor the formation of chiral centers in real-time at the single-molecule level. chemistryworld.com This technology has the potential to uncover previously unknown reaction mechanisms in asymmetric synthesis. chemistryworld.com The integration of online analytical techniques, such as electrokinetic chromatography, with automated reaction systems allows for the comprehensive tracking and monitoring of chiral drug synthesis throughout the entire process. nih.gov

Expansion of Chiral Auxiliary and Ligand Platforms

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org 1,2-amino alcohols, the structural class to which this compound belongs, are themselves important chiral auxiliaries. acs.orgresearchgate.net

Future research will likely focus on:

Developing Novel Auxiliaries: The design of new chiral auxiliaries with improved stereocontrol, easier attachment and removal, and higher recovery rates is an ongoing area of research. nih.govacs.org

Expanding the Scope of Existing Auxiliaries: Researchers are continuously exploring new applications for existing chiral auxiliaries in a wider range of asymmetric transformations. wikipedia.orgacs.org Pseudoephedrine, for example, has been found to be a practical acyclic chiral auxiliary for the asymmetric synthesis of 1,2-amino alcohols. nih.gov

Modular Ligand Design: The development of modular chiral ligands, where different components can be easily varied, allows for the rapid fine-tuning of the ligand structure to optimize its performance for a specific reaction. nih.gov

Multi-omics Integration in Proteomics Research

While not directly a chemical synthesis topic, the biological activity of chiral molecules like this compound and its derivatives is ultimately determined by their interactions with biological macromolecules, primarily proteins. Multi-omics, an approach that integrates data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful tool for understanding these interactions on a systemic level. nih.govomicstutorials.comnashbio.com

In the context of drug discovery and development, where derivatives of this compound may be investigated, multi-omics can be used to:

Identify Drug Targets: By analyzing changes across different "omics" layers upon treatment with a compound, researchers can identify the specific proteins and pathways that are affected, thus revealing the compound's mechanism of action and potential therapeutic targets. nih.govnashbio.com

Uncover Off-Target Effects: Multi-omics can help to identify unintended interactions of a drug candidate with other proteins, which can lead to adverse effects. elifesciences.orgresearchgate.net

Discover Biomarkers: Integrated multi-omics analysis can lead to the discovery of biomarkers that can predict a patient's response to a particular drug, paving the way for personalized medicine. omicstutorials.com

The integration of proteomics with other omics disciplines is providing a more comprehensive understanding of biological systems and is expected to play a pivotal role in the future of biomedical research and the development of new therapeutics. omicstutorials.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing (R)-(-)-2-tert-butylamino-1-phenylethanol with high enantiomeric purity?

- Methodological Answer : The compound can be synthesized via chiral resolution of racemic mixtures using di-O-p-toluoyltartaric acid, achieving 62% yield of optically pure enantiomers . Alternatively, boron-containing analogs (e.g., BR-AEA) have been synthesized through docking-guided design, with tert-butylamino groups introduced via nucleophilic substitution reactions under anhydrous conditions . Key steps include stereochemical validation via polarimetry and chiral HPLC.

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the tert-butyl group (δ ~1.2 ppm for nine equivalent protons) and the ethanolamine backbone. Infrared (IR) spectroscopy identifies hydrogen-bonded OH and NH stretches (3200–3500 cm⁻¹). Mass spectrometry (MS) validates molecular weight (e.g., m/z 193 for [M+H]⁺) .

Q. What pharmacological assays are used to evaluate its beta-adrenergic activity?

- Methodological Answer : In vitro assays include:

- Cyclic AMP stimulation in C6 glioma cells to assess beta-2 receptor activation .

- Guinea pig tracheal strip relaxation for beta-2 selectivity and atrial contraction rate (guinea pig) for beta-1 activity .

- Radioligand binding studies with [³H]dihydroalprenolol to quantify receptor affinity .

Advanced Research Questions

Q. How does fluorination at specific aromatic positions modulate beta-adrenergic receptor selectivity?

- Methodological Answer : Fluorine substitution at the 2-position enhances beta-2 selectivity (tracheal relaxation) but reduces beta-1 affinity (atrial activity) by altering electronic interactions with receptor tyrosine residues. In contrast, 6-fluoro derivatives show 1450-fold lower beta-1 affinity due to steric clashes . Computational docking (e.g., AutoDock Vina) can predict binding poses to rationalize selectivity trends.

Q. What conformational features govern intramolecular hydrogen bonding and receptor interactions?

- Methodological Answer : Free-jet microwave spectroscopy and ab initio calculations reveal two dominant conformers stabilized by OH→N hydrogen bonds. The antiperiplanar orientation of the ethanolamine side chain maximizes beta-adrenergic receptor engagement, while gauche conformers reduce binding efficiency .

Q. How can enantiomeric excess (ee) be quantified during scale-up synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.